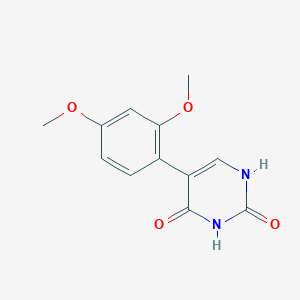

5-(2,4-Dimethoxyphenyl)uracil

Description

5-(2,4-Dimethoxyphenyl)uracil is a substituted uracil derivative characterized by a 2,4-dimethoxyphenyl group attached at the 5-position of the uracil core. This modification enhances its electronic and steric properties, making it a subject of interest in medicinal chemistry and materials science. The compound is synthesized via multi-step reactions, including alkylation, chlorination, and methoxylation, as demonstrated in the preparation of 5-substituted 2,4-dimethoxypyrimidine derivatives . Its structural uniqueness lies in the methoxy groups at the 2- and 4-positions of the phenyl ring, which influence solubility, reactivity, and intermolecular interactions.

Properties

CAS No. |

1005386-84-4 |

|---|---|

Molecular Formula |

C12H12N2O4 |

Molecular Weight |

248.23 g/mol |

IUPAC Name |

5-(2,4-dimethoxyphenyl)-1H-pyrimidine-2,4-dione |

InChI |

InChI=1S/C12H12N2O4/c1-17-7-3-4-8(10(5-7)18-2)9-6-13-12(16)14-11(9)15/h3-6H,1-2H3,(H2,13,14,15,16) |

InChI Key |

YWGGQLSZIZAKPI-UHFFFAOYSA-N |

SMILES |

COC1=CC(=C(C=C1)C2=CNC(=O)NC2=O)OC |

Canonical SMILES |

COC1=CC(=C(C=C1)C2=CNC(=O)NC2=O)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position Isomers: 5-(3,4-Dimethoxyphenyl)uracil

The positional isomer 5-(3,4-Dimethoxyphenyl)uracil differs in the methoxy group arrangement on the phenyl ring. Studies on triazole analogs (e.g., 5-(3,4-dimethoxyphenyl)-3H-1,2,4-triazole-3-thione) reveal that substituent positioning significantly impacts biological activity and toxicity. For instance:

- Toxicity : Computational predictions using GUSAR-online indicate that 3,4-dimethoxy derivatives exhibit higher acute toxicity (LD₅₀ ~250 mg/kg) than their 2,4-dimethoxy counterparts (LD₅₀ ~500 mg/kg) .

Table 1: Key Differences Between 2,4- and 3,4-Dimethoxyphenyl-Substituted Compounds

| Property | 5-(2,4-Dimethoxyphenyl)uracil | 5-(3,4-Dimethoxyphenyl)uracil |

|---|---|---|

| Methoxy group positions | 2- and 4-positions | 3- and 4-positions |

| Predicted LD₅₀ (mg/kg) | ~500 | ~250 |

| Solubility in water | Moderate | Low |

| Synthetic yield (%) | 80–99 | 70–85 |

Functional Group Analogs: 5-(Acylethynyl)uracils

5-(Acylethynyl)uracils, such as 5-(propioloyl)uracil, replace the dimethoxyphenyl group with an acylethynyl moiety. These compounds exhibit distinct biological profiles:

- Antiviral activity : 5-(Acylethynyl)uracils show potent activity against herpes simplex virus (EC₅₀ = 0.5–2 μM), whereas 5-(2,4-dimethoxyphenyl)uracil lacks significant antiviral effects .

- Stability : The electron-withdrawing acylethynyl group reduces stability under acidic conditions compared to the electron-donating methoxy groups in 5-(2,4-dimethoxyphenyl)uracil .

Core Structure Variants: Triazole Derivatives

Triazole-based analogs, such as 2-((5-(2,4-dimethoxyphenyl)-3H-1,2,4-triazol-3-yl)thio)acetic acid, retain the 2,4-dimethoxyphenyl group but replace the uracil core with a triazole ring. Key differences include:

- Antioxidant capacity : Triazole derivatives demonstrate superior radical scavenging activity (IC₅₀ = 10–15 μM against DPPH) compared to uracil derivatives (IC₅₀ >100 μM) .

- Synthetic complexity : Triazole synthesis requires additional steps for thioether formation and esterification, reducing overall yields (50–70%) relative to uracil derivatives .

Research Findings and Implications

Physicochemical Properties

- Lipophilicity : The 2,4-dimethoxyphenyl group increases logP values (~2.5) compared to unsubstituted uracil (logP = −1.0), enhancing membrane permeability .

- Thermal stability : Uracil derivatives generally decompose above 200°C, whereas triazole analogs show lower thermal stability (decomposition at ~150°C) due to the labile thioether bond .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.